2,3-Difluoro-4-(trimethylsilyl)pyridine
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Overview
Description
2,3-Difluoro-4-(trimethylsilyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both fluorine and trimethylsilyl groups in the pyridine ring imparts distinct reactivity and stability characteristics, making it a valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate reagents . Another approach involves the use of diazotization of substituted 2-aminopyridines followed by reaction with trimethylchlorosilane .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable reactions such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions . This method is favored for its functional group tolerance and environmental benignity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide and other nucleophiles are often used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various azido or amino derivatives .
Scientific Research Applications
2,3-Difluoro-4-(trimethylsilyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-Difluoro-4-(trimethylsilyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing nature of the fluorine atoms and the steric effects of the trimethylsilyl group influence its reactivity and interaction with other molecules . These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trimethylsilyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a single fluorine atom and a trifluoromethyl group.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness: The combination of fluorine and trimethylsilyl groups in 2,3-Difluoro-4-(trimethylsilyl)pyridine provides a unique balance of electronic and steric properties, making it particularly useful in specific synthetic applications where other fluorinated pyridines may not be as effective .
Properties
CAS No. |
851386-36-2 |
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Molecular Formula |
C8H11F2NSi |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
(2,3-difluoropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-11-8(10)7(6)9/h4-5H,1-3H3 |
InChI Key |
FSPMUGOCZVISPN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)F)F |
Origin of Product |
United States |
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